![molecular formula C25H19FN2OS2 B2662907 2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687562-32-9](/img/structure/B2662907.png)
2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound known for its potential applications in various fields of chemistry and pharmacology. Characterized by its unique structural features, it has gained interest among researchers for its possible biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. The key synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidinone Core: : This involves the condensation of a substituted 4-aminothiophene-2-carboxylic acid or its derivatives with an appropriate aldehyde or ketone under acidic or basic conditions to yield the thienopyrimidinone core.
Introduction of the Benzhydrylthio Group: : The addition of the benzhydrylthio group can be achieved through a nucleophilic substitution reaction, where a benzhydryl halide reacts with a thiol derivative of the thienopyrimidinone intermediate.
Incorporation of the 4-Fluorophenyl Group: : This step involves coupling the 4-fluorophenyl moiety, typically through a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Industrial Production Methods
Scaling up the synthesis for industrial production would necessitate optimization of reaction conditions to ensure high yield and purity of the compound. Continuous flow synthesis techniques and automation could play vital roles in achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidative transformations at various positions, influenced by the nature of the substituents and the reaction environment.
Reduction: : Reduction reactions may be employed to modify the thienopyrimidinone core or the attached substituents, using reagents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can alter the functional groups attached to the core structure, allowing for extensive derivatization.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation reagents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The reaction products depend on the specific conditions and reagents used, leading to derivatives with potentially enhanced biological activities or modified physicochemical properties.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : The compound serves as a versatile intermediate for the synthesis of more complex molecules.
Catalysis: : It can be used in the development of novel catalytic systems for organic transformations.
Biology and Medicine
Pharmacology: : Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biochemistry: : Studied for its interaction with biological macromolecules and cellular pathways.
Industry
Materials Science:
Agrochemicals: : Explored for its use in the development of new pesticides or herbicides.
Mechanism of Action
The precise mechanism by which 2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exerts its effects varies depending on its application. Generally, it involves:
Molecular Targets: : Binding to specific proteins or enzymes, modulating their activity.
Pathways Involved: : Influencing key signaling pathways, such as those involved in cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Unique Features
Compared to other thienopyrimidinone derivatives, the benzhydrylthio and 4-fluorophenyl substituents impart unique electronic and steric properties, potentially enhancing its biological activity and selectivity.
Similar Compounds
2-(Diphenylmethylthio)-4(3H)-pyrimidinone: : Lacks the 4-fluorophenyl group but shares the benzhydrylthio moiety.
4-Phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: : Contains a phenyl group instead of the 4-fluorophenyl group.
By presenting these comparisons, researchers can better understand the distinctiveness and potential advantages of 2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.
Properties
IUPAC Name |
2-benzhydrylsulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2OS2/c26-19-11-13-20(14-12-19)28-24(29)23-21(15-16-30-23)27-25(28)31-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,22H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZPGTUUFQBAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
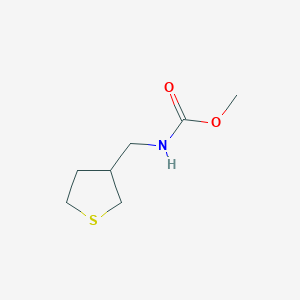
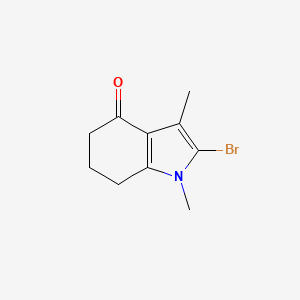
![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662828.png)
![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride](/img/structure/B2662831.png)
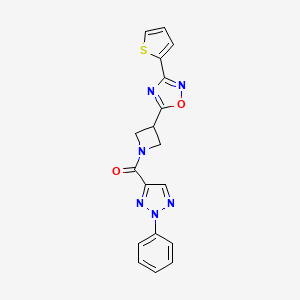
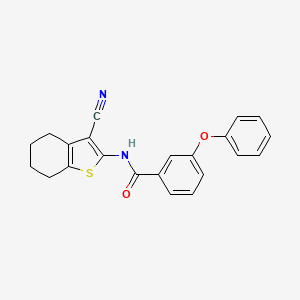
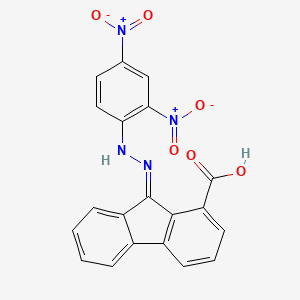
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)


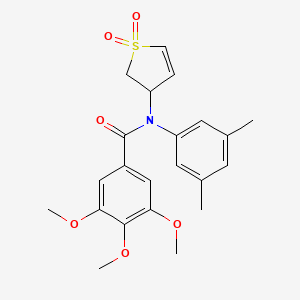
![3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2662842.png)
![1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole](/img/structure/B2662843.png)
![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2662847.png)
